![molecular formula C20H14FN3OS2 B2424046 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895019-59-7](/img/structure/B2424046.png)
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its chemical structure and the conditions under which it’s subjected. Thermogravimetric analysis (TGA) could provide information about physical phenomena such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Scientific Research Applications
Anticancer Potential : This compound, as part of a series of 2-anilinonicotinyl-linked acrylamide conjugates, was evaluated for cytotoxic activity against various human cancer cell lines. It showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. Molecular docking studies indicated efficient binding to the active site of tubulin, suggesting a mechanism involving disruption of tubulin polymerization (Kamal et al., 2014).
Anticancer Activity of Derivatives : Thiazole incorporated pyridine derivatives containing phenoxyacetamide moiety, of which this compound is a part, demonstrated significant in vitro anticancer activity against various cancer cell lines, including prostate, liver, laryngeal, and breast cancer. Molecular docking provided insights into their binding to rho-associated protein kinase 1 (ROCK-1) (Bayazeed & Alnoman, 2020).
Insecticidal Agents : Novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, akin to the structure of this compound, were synthesized for use as insecticidal agents. They demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antimicrobial Activity : Synthesized compounds including variations of this molecule were evaluated for antimicrobial activity. They demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Fluorescence and Biological Activities : The compound's derivatives were found to exhibit remarkable fluorescence properties and were evaluated for antimicrobial and antiviral activities. Specific derivatives displayed high potency against bacterial strains like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus (Azzam et al., 2020).
CCR3 Antagonists : Acrylamide derivatives, structurally related to this compound, were identified as potent CCR3 inhibitors, which could be relevant in the context of inflammatory diseases (Sato et al., 2009).
Dyeing/Textile Finishing : Novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective dyes, based on a structure related to this compound, were synthesized. These dyes demonstrated significant antimicrobial activity and were used in dyeing nylon, acetate, and polyester fabrics (Shams et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQPRKDGQQYVPN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide |
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